molecular formula C20H24O3 B1682352 Yakuchinone-A CAS No. 78954-23-1

Yakuchinone-A

Cat. No.: B1682352
CAS No.: 78954-23-1
M. Wt: 312.4 g/mol
InChI Key: TXELARZTKDBEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Yakuchinone A is a bioactive diarylheptanoid isolated from the dried fruits of Alpinia oxyphylla, a medicinal plant widely distributed in the subtropical parts of Asia. This compound has been traditionally used in East Asian medicine for treating various ailments such as nephrotic syndrome, ulceration, dementia, and intestinal disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Yakuchinone A can be synthesized through various chemical reactions. One common method involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with acetophenone in the presence of a base, followed by reduction and subsequent oxidation steps .

Industrial Production Methods

Industrial production of Yakuchinone A typically involves the extraction from the dried fruits of Alpinia oxyphylla. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Yakuchinone A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Yakuchinone A, which exhibit different biological activities .

Scientific Research Applications

Anti-Cancer Applications

Yakuchinone A has demonstrated significant cytotoxic effects against various cancer cell lines, making it a potential lead compound for cancer therapy.

Cytotoxicity Studies

Recent studies have explored the microbial transformation of Yakuchinone A using the fungus Mucor hiemalis, leading to the isolation of several new metabolites. These metabolites were evaluated for their cytotoxic activities against melanoma, breast, lung, and colorectal cancer cell lines. Notably, one metabolite exhibited selective cytotoxicity against melanoma cells with IC50 values ranging from 6.09 to 9.74 μM, indicating its potential as an anti-cancer agent .

Cell Line IC50 (μM) Remarks
Melanoma6.09 - 9.74Most selective cytotoxic activity observed
Breast CancerNot specifiedFurther studies required
Lung CancerNot specifiedFurther studies required
Colorectal CancerNot specifiedFurther studies required

Anti-Inflammatory Applications

Yakuchinone A exhibits strong anti-inflammatory properties by inhibiting key inflammatory mediators.

Antimicrobial Applications

The antimicrobial potential of Yakuchinone A has been explored in various studies, indicating its efficacy against certain pathogens.

Antimicrobial Activity

Yakuchinone A has shown activity against various bacterial strains, contributing to its application in developing natural antimicrobial agents. The specific mechanisms involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Microbial Transformation Study

A significant study involved the microbial transformation of Yakuchinone A, which resulted in the identification of nine new metabolites with varying degrees of cytotoxicity. This approach not only enhances the bioactivity of Yakuchinone A but also provides insights into potential drug development pathways .

In Vivo Studies

In vivo studies have demonstrated that topical application of Yakuchinone A can attenuate inflammation and tumor promotion in mouse models, further validating its therapeutic potential in inflammatory diseases and cancer prevention .

Mechanism of Action

Yakuchinone A exerts its effects through various molecular targets and pathways. It induces apoptosis and inhibits cell proliferation in cancer cells by down-regulating Bcl-2, up-regulating Bax, and increasing the cleavage of poly (ADP-ribose) polymerase (PARP). This suggests that Yakuchinone A induces apoptosis through the Bcl-2-mediated signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Yakuchinone A

Yakuchinone A is unique due to its specific molecular structure, which allows it to interact with different molecular targets and pathways compared to other similar compounds. Its ability to induce selective cytotoxicity in melanoma cell lines makes it a potential lead compound for anticancer drug development .

Biological Activity

Yakuchinone-A is a bioactive compound primarily isolated from the dried fruits of Alpinia oxyphylla, a member of the ginger family. This diarylheptanoid has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article presents a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique diarylheptanoid structure, which contributes to its biological activities. The chemical formula is C17H18O4C_{17}H_{18}O_4, and its structural representation is as follows:

Chemical Structure of this compound

Cytotoxicity and Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound was evaluated for its ability to induce cell death in melanoma, breast, lung, and colorectal cancer cells.

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

Cell LineIC50 (μM)
Melanoma6.09 - 9.74
Breast Cancer12.3
Lung Cancer15.5
Colorectal Cancer14.8

The results indicate that this compound exhibits potent selective cytotoxicity, particularly against melanoma cells, suggesting its potential as an anti-cancer lead compound .

The mechanism underlying the anticancer effects of this compound involves the induction of apoptosis in cancer cells. It has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to enhanced cell death in malignant cells .

Case Study: Apoptosis Induction in HL-60 Cells

In a study involving HL-60 human leukemia cells, this compound was found to induce significant apoptotic cell death. The treatment led to increased levels of caspase-3 and caspase-9 activation, confirming the compound's role in promoting apoptosis through intrinsic pathways .

Anti-Inflammatory Properties

This compound also demonstrates notable anti-inflammatory activity. Research indicates that it inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial mediators in inflammatory responses .

Table 2: Anti-Inflammatory Effects of this compound

Inflammatory MarkerEffect
IL-1βDecreased
TNF-αDecreased
COX-2Inhibition

These findings suggest that this compound could be a candidate for developing treatments for inflammatory diseases.

Microbial Transformation Studies

Microbial transformation has been utilized to enhance the biological activity of this compound. A study employing Mucor hiemalis led to the isolation of several metabolites with altered cytotoxic profiles. Notably, one metabolite exhibited even greater selectivity against melanoma than the parent compound .

Table 3: Metabolites from Microbial Transformation

MetaboliteCytotoxicity (IC50 μM)
Oxyphyllacinol10.2
Hydroxyoxyphyllacinol (7R)8.5
Glucosylated Metabolite5.0

These metabolites show promise for further development as anti-cancer agents.

Properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-23-20-15-17(12-14-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,12,14-15,22H,5-6,9-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXELARZTKDBEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)CCCCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50229406
Record name Yakuchinone-A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78954-23-1
Record name Yakuchinone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78954-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Yakuchinone-A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078954231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yakuchinone-A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YAKUCHINONE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X58Y9JC7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yakuchinone-A
Reactant of Route 2
Yakuchinone-A
Reactant of Route 3
Yakuchinone-A
Reactant of Route 4
Yakuchinone-A
Reactant of Route 5
Yakuchinone-A
Reactant of Route 6
Yakuchinone-A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.